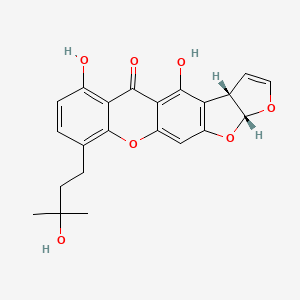

Austocystin B

Description

Origin and Fungal Producers within Aspergillus Species

Austocystins are primarily biosynthesized by fungi belonging to the genus Aspergillus. ebi.ac.ukuni-marburg.de These fungi are ubiquitous in nature, commonly found in soil and decaying organic matter. evitachem.combustmold.com

Aspergillus ustus has been identified as a principal producer of Austocystins. evitachem.combustmold.comnih.gov This filamentous fungus is known for its ability to synthesize a diverse array of secondary metabolites. uni-marburg.deevitachem.com The production of Austocystins, including Austocystin B, by A. ustus often occurs in specific culture conditions, such as on maize meal. acs.orgvulcanchem.com

Research has identified specific strains of Aspergillus that are prolific producers of Austocystins. For instance, the strain Aspergillus ustus CSIR 1128 was instrumental in the initial isolation of a series of Austocystins, designated A through F. journals.co.zavulcanchem.com Subsequent studies on this and other strains, like A. ustus MRC 1163, led to the discovery of additional members of the Austocystin family, including this compound. psu.edursc.org Another species, Aspergillus puniceus, has also been shown to produce Austocystins. nih.gov

Table 1: Aspergillus Strains and their Associated Austocystin Production

| Fungal Species | Strain Designation | Austocystins Produced |

| Aspergillus ustus | CSIR 1128 | Austocystins A-F |

| Aspergillus ustus | MRC 1163 | Austocystins A, B, D, H |

| Aspergillus pseudoustus | NRRL 5856 (originally identified as A. ustus) | Austocystins A, B, C, D, E, F, G, H, I |

| Aspergillus puniceus | Not specified | Austocystins |

| Aspergillus turkensis | Not specified | An Austocystin |

| Data sourced from multiple scientific reports. nih.gov |

Chemical Classification within Natural Products

This compound and its related compounds are classified within the broad category of natural products based on their biosynthetic origins and chemical structures.

Austocystins are classified as polyketides. uni-marburg.deevitachem.com Polyketides are a large and diverse class of secondary metabolites synthesized through the condensation of acetyl-CoA and/or malonyl-CoA subunits by polyketide synthases. evitachem.commdpi.com The biosynthesis of the Austocystin core structure follows this polyketide pathway. evitachem.com

Structurally, Austocystins are derivatives of xanthones. ontosight.airesearchgate.netmdpi.comnih.gov The core of the Austocystin molecule is a complex and unusual 3a,12a-dihydrofuro[3',2':4,5]furo[3,2-b]xanthen-5-one skeleton. journals.co.za This linear fusion of a xanthone (B1684191) with a bisdihydrofuran moiety distinguishes it from the angular fusion seen in the related mycotoxin, sterigmatocystin (B1681140). psu.edu Xanthones themselves are characterized by a dibenzo-γ-pyrone scaffold. nih.gov

Historical Context of Austocystin Research

The study of Austocystins began with the isolation and characterization of several members of this class from fungal cultures. Initial research in the 1970s focused on elucidating the structures of these novel compounds. journals.co.za The first nine related metabolites, designated Austocystins A-I, were isolated from solid media cultures of Aspergillus ustus (strain CSIR 1128). journals.co.za These early studies established their unusual chemical framework and the common presence of a chlorine atom or an isopentenyl side chain. journals.co.za The biosynthesis of these compounds, including Austocystin D, was later investigated using carbon-13 nuclear magnetic resonance studies, confirming their polyketide origin. psu.edursc.org

Significance as a Subject of Academic Investigation

The austocystin class of compounds, and specifically this compound, have garnered considerable attention within the scientific community for several key reasons. ontosight.ai Their complex and unique chemical structures present a significant challenge for total synthesis, driving innovation in synthetic organic chemistry. journals.co.za The low yield of these compounds from fungal cultures has further spurred efforts to develop efficient synthetic routes to enable more comprehensive biological evaluation. journals.co.za

Moreover, the biological activities of austocystins are of great interest. ontosight.ai Research has revealed that these compounds can exhibit a range of effects, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai For instance, Austocystins A-D have been shown to cause severe lesions in primary kidney epithelial cells, indicating a disturbance of nucleic acid metabolism. journals.co.za This cytotoxicity has prompted investigations into their potential as anticancer agents. researchgate.netnews-medical.net

The study of austocystins also contributes to a deeper understanding of mycotoxins and their impact. Mycotoxins are a significant concern for food safety and animal health, and research into compounds like this compound helps to elucidate their mechanisms of action and potential risks. The investigation into their biosynthesis provides valuable insights into the metabolic pathways of the producing fungi. psu.edu

Furthermore, the unique structural motifs of austocystins serve as a platform for structure-activity relationship studies. ontosight.ai By understanding how modifications to the austocystin skeleton affect its biological activity, researchers can design and synthesize novel analogs with improved therapeutic potential. This line of inquiry is crucial for the development of new drugs and therapeutic agents to address global health challenges. ontosight.ai

A summary of key research findings related to the significance of this compound and its analogs is presented in the table below.

| Research Area | Key Findings | References |

| Chemical Synthesis | The complex structure of austocystins presents a significant synthetic challenge, driving the development of new synthetic methodologies. | journals.co.za |

| Biological Activity | Austocystins, including Austocystin D, have demonstrated cytotoxic effects against various cancer cell lines. | journals.co.zanews-medical.netmdpi.com |

| Mechanism of Action | Austocystin D has been found to induce DNA damage in cancer cells, a process that may be dependent on cytochrome P450 (CYP) enzymes. | news-medical.netnih.govacs.org |

| Structure-Activity Relationship | Studies are ongoing to understand how the intricate structure of austocystins relates to their biological properties, which could lead to the development of new therapeutic agents. | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55256-57-0 |

|---|---|

Molecular Formula |

C22H20O7 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(4S,8R)-2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |

InChI |

InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3/t11-,21+/m0/s1 |

InChI Key |

JWPAJVNQGTWPMI-WIUDPPPLSA-N |

Isomeric SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)O)O |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation Methodologies

Advanced Chromatographic Techniques for Compound Isolation

The initial step in studying Austocystin B involves its separation from a complex mixture of metabolites produced by the fungus. vulcanchem.com Chromatography, a powerful technique for separating mixtures, is central to this process. rotachrom.comkhanacademy.orgresearchgate.net Column chromatography and preparative thin-layer chromatography (TLC) are foundational methods used for the initial fractionation of the fungal extract. vulcanchem.com These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). khanacademy.orgresearchgate.net

For more refined purification, high-performance liquid chromatography (HPLC) is often employed. HPLC utilizes high pressure to pass the solvent through a column packed with a solid adsorbent material, allowing for a much higher resolution of separation compared to standard column chromatography. rotachrom.com Another advanced technique, centrifugal partition chromatography (CPC), which relies on liquid-liquid partitioning, can also be utilized for the efficient separation of complex natural product mixtures. rotachrom.comnih.gov

High-Resolution Spectroscopic Approaches

Once isolated, the precise chemical structure of this compound is determined using a suite of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. nih.govhmdb.cahmdb.casigmaaldrich.com It provides information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. This data is crucial for piecing together the connectivity of the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 3-H | 6.84 | d |

| 4-H | 7.64 | t |

| 5-H | 7.49 | t |

| 6-H | 7.71 | d |

| 10-H | 6.71 | d |

| 11-H | 5.89 | d |

| 13-OCH₃ | 3.90 | s |

| 15-H₂ | 3.65 | m |

| 16-H | 5.25 | t |

| 17-H₃ | 1.83 | s |

Data sourced from studies on the structural elucidation of austocystins. The specific solvent and spectrometer frequency can influence exact chemical shift values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. wikipedia.org Since the ¹³C isotope is much less abundant than ¹H, these experiments are less sensitive but offer a direct view of the carbon framework. wikipedia.org Proton-noise-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the spectrum and allowing for a direct count of the non-equivalent carbons. psu.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 163.4 |

| 2a | 111.9 |

| 3 | 122.3 |

| 4 | 134.1 |

| 5 | 124.6 |

| 6 | 121.2 |

| 6a | 155.8 |

| 7a | 106.8 |

| 8 | 160.1 |

| 9 | 98.9 |

| 9a | 154.9 |

| 10 | 108.2 |

| 11 | 96.7 |

| 12a | 115.8 |

| 13-OCH₃ | 56.1 |

| 14 | 122.3 |

| 15 | 22.8 |

| 16 | 69.1 |

| 17 | 25.7 |

Data sourced from research on the ¹³C NMR of austocystins. psu.edu Assignments are based on a combination of 1D and 2D NMR experiments.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org This helps to identify adjacent protons and build up fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances based on their known proton assignments. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This information is vital for connecting the fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) within the molecular structure.

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. colostate.edu High-resolution mass spectrometry (HRMS) is particularly important in structure elucidation as it can determine the mass of a molecule with very high accuracy. This allows for the confident determination of the molecular formula of the compound. For this compound, HRMS would confirm the elemental composition, which, in conjunction with the data from NMR spectroscopy, validates the proposed structure. Tandem mass spectrometry (MS/MS) can also be used to fragment the molecule and analyze the resulting pieces, providing further structural information. colostate.edunih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a powerful and definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby establishing the absolute configuration of chiral molecules. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. For chiral molecules, the differences in the intensities of Friedel pairs of reflections (reflections from opposite sides of a crystal plane) can be used to determine the absolute stereochemistry. mit.edu

While a specific X-ray crystallographic analysis for this compound is not detailed in the provided search results, the absolute configurations of several related austocystin analogs have been successfully determined using this method. For instance, the absolute configuration of 1″-hydroxy austocystin D was established through single-crystal X-ray diffraction. acs.orgfigshare.com This information is critical as the stereochemical features of co-occurring austocystins are often consistent, allowing for inferences to be made about the absolute configuration of related compounds like this compound based on biosynthetic consistency. vulcanchem.com It is a common practice in natural product chemistry to use the crystallographically determined structure of one analog to assign the stereochemistry of others within the same biosynthetic family.

The success of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the compound of interest, which can sometimes be a challenge for complex natural products.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly valuable for determining the absolute configuration of chiral compounds in solution. ull.es The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's stereochemistry. ull.esresearchgate.net

The absolute configuration of a molecule can be determined by comparing its experimental ECD spectrum with that of a known compound or with theoretically calculated spectra. researchgate.net In the study of austocystins and related compounds, ECD has been widely applied. For example, the absolute configurations of newly isolated austocystins J-N were determined through quantum chemical calculations of their ECD spectra or by comparison with the experimental ECD spectra of known analogs. nih.gov This comparative approach is a powerful tool for assigning stereochemistry to a series of related natural products.

Applications of Modified Mosher's Method

The modified Mosher's method is a nuclear magnetic resonance (NMR) spectroscopy technique used to determine the absolute configuration of secondary alcohols. nih.gov This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration of the alcohol can be deduced. nih.gov

This method has been successfully applied in the structural elucidation of various natural products, including other mycotoxins. researchgate.netresearchgate.net In the context of austocystin research, the modified Mosher's method has been employed to determine the absolute configurations of new asperustins, which are structurally related to austocystins. acs.org This demonstrates the utility of this technique for establishing the stereochemistry of specific chiral centers within these complex molecules.

Comparative Analysis with Known Austocystin Analogs and Related Metabolites

The structural elucidation of this compound is greatly aided by comparative analysis with its known analogs and other related metabolites. The austocystin family comprises a number of structurally similar compounds, including Austocystins A, D, F, H, and I, which often co-occur in fungal cultures. rsc.orgvulcanchem.com These compounds share the same core skeleton but differ in their substitution patterns. journals.co.za

For example, the 13C NMR data for the bisdihydrofuran moiety of austocystin D serves as a valuable model for the corresponding structure in other related mycotoxins. rsc.org Furthermore, the biosynthetic pathways of these compounds are often conserved, leading to stereochemical consistency among the analogs. vulcanchem.compsu.edu

The austocystins are also biosynthetically related to other well-known mycotoxins such as sterigmatocystin (B1681140) and the aflatoxins, which also possess the characteristic bifuran ring system. rsc.orgmdpi.com Comparative studies of their spectroscopic data and biosynthetic pathways provide crucial insights into the structure and stereochemistry of new members of the austocystin family. The isolation of new analogs, such as austocystins J-N from the deep-sea-derived fungus Aspergillus puniceus, continues to expand the structural diversity of this class of compounds and provides further opportunities for comparative analysis. nih.gov

Biosynthetic Pathways and Enzymology

Polyketide Biosynthesis as the Foundation

The biosynthesis of Austocystin B, like many fungal secondary metabolites, is rooted in the polyketide pathway. nih.govpdfdrive.to This foundational process involves the assembly of a carbon chain from simple precursor units, which then undergoes a series of modifications to form the complex core structure of the molecule.

Involvement of Polyketide Synthases (PKSs)

At the heart of polyketide biosynthesis are large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgwikipedia.org Fungal PKSs are typically Type I, meaning they are composed of multiple domains covalently linked into a single large polypeptide. nih.gov These enzymes catalyze the iterative condensation of small carboxylic acid units to build the polyketide chain. rasmusfrandsen.dk The specific domains within the PKS dictate the selection of precursor units, the extent of reduction of the β-keto groups, and the eventual cyclization and aromatization of the polyketide chain. wikipedia.org

Key Precursors: Acetyl-CoA and Malonyl-CoA Incorporation

The primary building blocks for the polyketide backbone of this compound are acetyl-CoA and malonyl-CoA. gla.ac.ukresearchgate.net Acetyl-CoA typically serves as the "starter" unit, initiating the biosynthesis process. wikipedia.org Malonyl-CoA, formed by the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase, functions as the "extender" unit in each subsequent elongation step. researchgate.netnih.gov The condensation of the starter unit with an extender unit, a reaction accompanied by decarboxylation, results in the formation of a β-ketoacyl intermediate. This process is repeated in a series of cycles to assemble the full-length polyketide chain that will ultimately form the xanthone (B1684191) core of this compound. bu.edu

Specific Steps in Austocystin Biosynthesis

Following the initial assembly of the polyketide chain, a series of specific enzymatic transformations are required to yield the final this compound structure. These steps include the crucial conversion of an anthraquinone (B42736) intermediate to a xanthone and further modifications.

Anthraquinone to Xanthone Conversion Mechanisms

A key transformation in the biosynthesis of many xanthone-containing mycotoxins, including the austocystins, is the oxidative cleavage and rearrangement of an anthraquinone intermediate to form the xanthone core. acs.org This process is often likened to a Baeyer-Villiger oxidation. In the closely related biosynthesis of aflatoxin, the conversion of the anthraquinone versicolorin (B1264617) A to the xanthone demethylsterigmatocystin is a critical step. acs.orgmdpi.com This transformation is believed to involve cytochrome P450 monooxygenases. acs.orgcapes.gov.br For instance, the enzyme VerA is implicated in the formation of the xanthone structure in aflatoxin biosynthesis. mdpi.com It is proposed that a similar enzymatic mechanism, likely involving a cytochrome P450 enzyme, is responsible for the anthraquinone-to-xanthone conversion in the biosynthetic pathway of this compound. acs.orgresearchgate.netnih.gov The linear fusion of the xanthone and bisdihydrofuran moieties in austocystins distinguishes them from the angular fusion seen in the related mycotoxin sterigmatocystin (B1681140). psu.edu

Elucidation of Carbon Labeling Patterns via Isotopic Studies (e.g., [1,2-¹³C2]acetate enrichment)

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of the austocystins. nih.govnih.govrsc.org By feeding the producing organism, Aspergillus ustus, with [1,2-¹³C₂]acetate, researchers can trace the incorporation of these labeled carbon atoms into the final molecule. psu.edu The resulting ¹³C-¹³C coupling patterns observed in the nuclear magnetic resonance (NMR) spectrum of the enriched austocystin provide a detailed map of how the acetate (B1210297) units are assembled to form the carbon skeleton. psu.edu

A significant finding from these studies on the related compound Austocystin D is that no randomization of the labeling pattern occurs in ring A during the conversion of the anthraquinone intermediate to the xanthone. psu.edu This indicates that the anthraquinone precursor is not a symmetrical molecule at the point of rearrangement, or if it is, it is not free to rotate before the subsequent enzymatic steps. psu.edu This is in contrast to the biosynthesis of other xanthones like tajixanthone (B12428620) and ravenelin, where randomization of the label in ring A has been observed. psu.edu

Enzymatic Reactions and Catalytic Roles

The biosynthesis of this compound is a highly orchestrated process involving a suite of enzymes with specific catalytic functions. While the complete enzymatic cascade has not been fully elucidated for this compound itself, parallels can be drawn from the well-studied biosynthesis of aflatoxins. researchgate.netnih.gov

The key enzymatic steps include:

Polyketide Synthase (PKS): Assembles the polyketide backbone from acetyl-CoA and malonyl-CoA. nih.govwikipedia.orgrasmusfrandsen.dk

Cytochrome P450 Monooxygenases: These enzymes are crucial for various oxidative steps, most notably the conversion of the anthraquinone intermediate to the xanthone core. acs.orgmdpi.comacs.org In some cases, these enzymes are also involved in the activation of the final molecule to its biologically active form. researchgate.netnih.govnews-medical.net

Other modifying enzymes: Additional enzymes such as reductases, dehydratases, and transferases may be involved in tailoring the molecule to its final structure.

The table below summarizes the key enzymes and their proposed roles in the biosynthesis of xanthone-containing mycotoxins, which are believed to be analogous to the biosynthesis of this compound.

| Enzyme Family | Proposed Role in Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the initial polyketide chain. |

| Acetyl-CoA Carboxylase | Synthesizes malonyl-CoA from acetyl-CoA, providing the extender units for polyketide chain elongation. nih.govmdpi.com |

| Cytochrome P450 Monooxygenases | Mediate the oxidative rearrangement of the anthraquinone intermediate to the xanthone core. acs.orgmdpi.comebi.ac.uk |

Genetic Determinants and Gene Cluster Identification

The biosynthesis of this compound, like many other fungal secondary metabolites, is orchestrated by a collection of genes organized into a biosynthetic gene cluster (BGC). While the specific BGC for austocystins has not been fully elucidated in isolation, substantial evidence from genomic studies of the producing organism, Aspergillus ustus, and comparisons with closely related mycotoxins, provides a clear picture of its genetic basis.

The formation of this compound follows a complex polyketide biosynthetic pathway. This pathway commences with the assembly of a polyketide backbone from simple acetate and malonate units, a process catalyzed by a Type I polyketide synthase (PKS). The biosynthesis is intricately linked to the well-studied pathways of sterigmatocystin (ST) and aflatoxin (AF), sharing many early enzymatic steps. nih.govwikipedia.org

A critical transformation in the biosynthesis of the austocystin scaffold is the conversion of an anthraquinone intermediate into a xanthone. mdpi.com This oxidative cleavage and rearrangement is a key step that differentiates the xanthone-containing mycotoxins from other polyketides. Research on analogous fungal pathways suggests this conversion is catalyzed by a monooxygenase. For instance, in the biosynthesis of the antibiotic xantholipin, a flavin-dependent monooxygenase, XanO4, has been shown to convert an anthraquinone precursor into a xanthone. sjtu.edu.cn It is highly probable that a homologous enzyme performs this crucial function in the this compound pathway. Subsequent "tailoring" enzymes, such as methyltransferases and hydroxylases, would then modify the xanthone core to produce the final this compound structure.

Genetic Determinants and Gene Cluster Identification

Genomic analysis of Aspergillus ustus, a known producer of austocystins, has identified 52 distinct secondary metabolite BGCs. researchgate.net Among these is a gene cluster responsible for the biosynthesis of sterigmatocystin. researchgate.net Given the structural and biosynthetic similarities between sterigmatocystins and austocystins, it is strongly inferred that the genes responsible for this compound production are located within this identified sterigmatocystin BGC or in a closely related, homologous cluster.

The sterigmatocystin BGC in the model fungus Aspergillus nidulans is well-characterized and provides a blueprint for the likely genetic architecture of the austocystin cluster. mdpi.comfrontiersin.org This cluster spans approximately 60 kb and contains around 25 genes. frontiersin.org These genes encode the core polyketide synthase, regulatory proteins, and a suite of tailoring enzymes that modify the polyketide backbone.

A key regulatory gene found in the aflatoxin and sterigmatocystin clusters is aflR, which encodes a pathway-specific transcription factor essential for the expression of the other structural genes within the cluster. nih.govfrontiersin.org A homologous aflR gene is expected to govern the expression of the this compound biosynthetic genes in Aspergillus ustus.

The table below summarizes the types of genes and enzymes that are inferred to be involved in the biosynthesis of this compound, based on the well-characterized sterigmatocystin pathway.

| Enzyme/Protein Type | Putative Function in this compound Biosynthesis | Homologous Gene Example (from ST/AF cluster) |

| Polyketide Synthase (PKS) | Catalyzes the initial assembly of the polyketide backbone from acetate and malonate units. | pksA / stcA |

| Monooxygenase | Catalyzes the oxidative conversion of the anthraquinone intermediate to a xanthone core. | stcU / mtmOIV-like |

| Methyltransferase | Adds methyl groups to the xanthone scaffold at specific positions. | stcP |

| Reductase/Dehydrogenase | Involved in the modification of the polyketide chain during and after synthesis. | stcF / stcG |

| Transcription Factor | Regulates the expression of the entire biosynthetic gene cluster. | aflR |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Austocystin A (as a representative analog)

The total synthesis of austocystins is a challenging endeavor due to their complex, polycyclic structure. Research into this area has often focused on Austocystin A as a representative analog because of its foundational structure within the family. The low yield of austocystins from fungal cultures has been a significant driver for developing synthetic routes to enable more comprehensive study. mdpi.com

Initial synthetic strategies have revolved around the construction of the core xanthone (B1684191) structure, which is then further elaborated to form the final bis-dihydrofuran moiety. mdpi.com Two primary approaches to the synthesis of Austocystin A were explored in early research, highlighting the formidable challenges in constructing this class of molecules. mdpi.com

One of the significant hurdles identified was the inefficient ring closure to form the required xanthone intermediate, which made some early strategies untenable for producing the target compound in sufficient quantities. mdpi.com

| Synthetic Strategy | Key Intermediate | Primary Challenge | Reference |

|---|---|---|---|

| Construction from a xanthone precursor | 1-Chloro-2,5-dihydroxy-4-methoxyxanthone | Elaboration of the bisdihydrofuran moiety | mdpi.com |

| Benzophenone (B1666685) cyclization to xanthone | Benzophenone derivative of 5,7-dimethoxy-4-methylcoumarin | Inefficient and non-regioselective ring closure | mdpi.com |

The synthesis of the austocystin framework relies on a sequence of fundamental organic reactions. Total synthesis approaches typically involve multiple steps that include acylation, cyclization, and various functional group transformations. researchgate.net

A key methodology explored involves the synthesis of a benzophenone derivative which can then undergo cyclization to form the central xanthone ring. mdpi.com For instance, the synthesis of a crucial benzophenone intermediate was achieved through the acylation of 5,7-dihydroxy-4-methylcoumarin (B191047) with 3-chloro-2,6-dimethoxybenzoyl chloride. mdpi.com

This was followed by an alkaline cyclization step using tetramethylammonium (B1211777) hydroxide (B78521) to yield the xanthone core. mdpi.com However, this cyclization produced a mixture of isomers, with the desired isomer being the minor product, thus complicating the synthetic route. mdpi.com Further planned functional group transformations included demethylation, selective alkylation with 1-bromo-2,5-hexadiene, a Claisen rearrangement, and oxidation to construct the final bisdihydrofuran system. mdpi.com

The austocystin skeleton possesses critical stereocenters at the 3a and 12a positions, where the furan (B31954) rings are fused to the xanthone core. The precise three-dimensional arrangement of these centers is crucial for the molecule's identity and biological function. Therefore, controlling the stereochemistry during synthesis is of paramount importance. Asymmetric synthesis, which favors the formation of a specific stereoisomer, is a key discipline in the creation of chiral drug candidates and complex natural products. gd3services.com

While the importance of stereocontrol is well-recognized, detailed reports on a complete stereoselective total synthesis of Austocystin A or B are not prevalent in the surveyed literature. The development of a highly stereoselective route, potentially using chiral catalysts or auxiliaries to control the formation of the key chiral centers, remains a significant synthetic challenge. iaea.orgrsc.org

Semisynthesis of Austocystin Analogs

Semisynthesis is a powerful strategy that combines natural product isolation with conventional chemical synthesis. This approach leverages a readily available natural product or a biosynthetic precursor, which is then chemically modified to produce novel derivatives. wikipedia.orgmdpi.com This method is often more efficient than total synthesis for producing a range of analogs for research purposes, especially when the natural precursor is complex but can be isolated in large quantities. wikipedia.org

In the context of austocystins, this approach has been applied to generate new derivatives for biological evaluation. For example, a series of eleven hydrogenated austocystins were prepared by the catalytic hydrogenation of naturally isolated austocystins. researchgate.net This modification, which reduces double bonds within the molecules, is a common semisynthetic step used to probe the importance of specific structural features.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization, the process of chemically modifying a parent compound, is a cornerstone of medicinal chemistry and is essential for conducting Structure-Activity Relationship (SAR) studies. By synthesizing a series of related analogs and evaluating their biological activity, researchers can determine which parts of a molecule are essential for its function. tandfonline.com

A key example of derivatization in the austocystin family is the synthesis of dihydro-austocystin D. nih.gov This derivative was prepared from the parent natural product, Austocystin D, through a reduction reaction. researchgate.netacs.org The primary motivation for this synthesis was to investigate the mechanism of action of Austocystin D. nih.gov

Austocystin D shares structural similarities with aflatoxin B₁, a mycotoxin known to be activated by cytochrome P450 (CYP) enzymes via epoxidation of its vinyl ether moiety. researchgate.net Researchers hypothesized that Austocystin D might be activated by a similar mechanism. To test this, dihydro-austocystin D was synthesized, in which the critical carbon-carbon double bond in the furan ring is reduced to a single bond. researchgate.net This modification prevents the CYP-catalyzed epoxidation. The finding that dihydro-austocystin D loses its cytotoxic activity supports the hypothesis that the vinyl ether moiety is crucial and that the compound requires metabolic activation to exert its effect. researchgate.netresearchgate.net

The generation of novel analogs for SAR studies is not limited to synthetic or semisynthetic methods. The isolation and characterization of new, naturally occurring members of a compound family are also crucial. Fermentation of different fungal strains or culture under varied conditions can yield previously undiscovered derivatives.

Recent research on the secondary metabolites from a marine-derived fungus, Aspergillus sp. WHUF05236, led to the isolation and characterization of two new austocystin analogs, named Austocystin P and Austocystin Q. researchgate.net Their planar structures were determined using spectroscopic methods like 1D and 2D NMR and mass spectrometry, and their absolute configurations were established via computational analysis. researchgate.net The discovery of such novel, naturally-produced analogs expands the library of austocystins available for biological screening and provides deeper insights into the structural diversity generated by fungal biosynthetic pathways.

| Compound Name | Source Organism | Method of Generation | Reference |

|---|---|---|---|

| Austocystin P | Aspergillus sp. WHUF05236 | Isolation from fermentation extract | researchgate.net |

| Austocystin Q | Aspergillus sp. WHUF05236 | Isolation from fermentation extract | researchgate.net |

Preclinical Biological Activities and Mechanistic Investigations

Cytotoxic and Antiproliferative Activities (In Vitro and In Vivo Preclinical Models)

There is no specific data available from preclinical in vitro studies detailing the cytotoxic or antiproliferative activity of Austocystin B against the specified cancer cell lines. While studies on the related compound Austocystin D have demonstrated potent activity in cell lines such as MCF-7, HCT-15, U-2 OS, and HOS, equivalent evaluations for this compound have not been reported. nih.govnews-medical.netnih.gov

Information regarding the in vivo antitumor efficacy of this compound in murine xenograft models is not present in the available literature. A study on Austocystin D did show that it inhibited the growth of the human colon carcinoma cell line LS174T in a subcutaneous xenograft model in nude mice, but similar in vivo assessments for this compound have not been documented. nih.govacs.org

Molecular and Cellular Mechanisms of Action

The mechanism of action for this compound, specifically concerning its potential activation by Cytochrome P450 (CYP) enzymes, has not been elucidated. The selective cytotoxicity of the related compound Austocystin D is directly attributed to its metabolic activation by CYP enzymes, which transform it into a DNA-damaging agent. acs.orguni.lu However, it is unknown if this compound shares this bioactivation pathway.

There are no research findings that specifically implicate the CYP2J2 enzyme in the metabolic activation or cytotoxicity of this compound. For Austocystin D, CYP2J2 has been identified as the key enzyme required for its metabolism and subsequent cytotoxic effects. news-medical.netnih.govnih.gov

No studies have been published that correlate the expression levels of any CYP enzyme, including CYP2J2, with cellular sensitivity to this compound. A strong positive correlation has been established between high CYP2J2 expression and sensitivity to Austocystin D, but this relationship has not been investigated for this compound. news-medical.netnih.gov

Role of Cytochrome P450 (CYP) Enzymes in Activation

Epoxidation of the Vinyl Ether Moiety as a Key Activation Step

The cytotoxic activity of Austocystin D is contingent upon its metabolic activation by cytochrome P450 (CYP) enzymes. researchgate.netacs.org A critical structural feature for this bioactivation is the vinyl ether moiety, which it shares with other mycotoxins like aflatoxin B1. acs.orgnih.gov In a process analogous to the activation of aflatoxin B1, CYP enzymes catalyze the epoxidation of this vinyl ether. nih.govnih.gov

This enzymatic reaction transforms the relatively inert Austocystin D into a highly reactive epoxide intermediate. acs.orgnih.gov The formation of this epoxide is the pivotal step that "switches on" the compound's DNA-damaging capabilities. nih.gov Evidence supporting this activation pathway comes from studies where the vinyl ether is reduced to a single bond, forming dihydro-austocystin D. This modified compound, which cannot be epoxidized in the same manner, loses its cytotoxic activity, demonstrating the essential role of the vinyl ether in the bioactivation process. researchgate.netuni.lu Furthermore, inhibition of CYP enzymes with agents like ketoconazole completely blocks the cytotoxic effects of Austocystin D, confirming that CYP-mediated metabolism is a prerequisite for its activity. uni.lu The selectivity of Austocystin D's cytotoxicity against certain cancer cell lines is directly linked to the expression levels of specific CYP enzymes, such as CYP2J2, in those cells. nih.govnews-medical.net

Induction of DNA Damage

Following its activation, the primary mechanism through which Austocystin D exerts its cytotoxic effects is the induction of significant DNA damage. researchgate.netnews-medical.net The reactive epoxide metabolite directly interacts with cellular DNA, triggering a robust DNA damage response (DDR) that ultimately leads to cell death. nih.govnih.gov This genotoxic activity is consistent with the compound's potent inhibition of cell growth in sensitive cell lines. uni.lu

Formation of DNA Adducts

The highly electrophilic epoxide intermediate of Austocystin D readily reacts with nucleophilic sites on DNA bases, leading to the formation of bulky covalent DNA adducts. nih.gov This process is similar to the mechanism of aflatoxin B1, where the epoxide forms a direct covalent bond with guanine nucleotides. acs.orgnih.gov The formation of these adducts disrupts the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription. nih.gov These DNA lesions are a direct cause of the observed genotoxicity and are the initial trigger for the cellular DNA damage response pathways. nih.gov

Phosphorylation of Histone H2AX (γ-H2AX) as a Biomarker of DNA Damage Response

A key indicator of the DNA damage induced by Austocystin D is the phosphorylation of histone H2AX at serine 139, creating a form known as γ-H2AX. nih.govnih.gov This phosphorylation event is one of the earliest steps in the cellular response to DNA double-strand breaks (DSBs) and other forms of DNA damage. nih.govmdpi.com The kinases ATM and DNA-PK are major players responsible for this phosphorylation in response to DNA damage. nih.govresearchgate.net

The presence of γ-H2AX serves as a sensitive biomarker, signaling the location of DNA lesions and initiating the recruitment of a cascade of DNA repair proteins to the damaged site. nih.govnih.gov Studies have shown a direct correlation between the cytotoxicity of Austocystin D in specific cell lines and its ability to induce H2AX phosphorylation. uni.lu Treatment of sensitive cells with Austocystin D leads to a significant increase in γ-H2AX levels, an effect that can be negated by inhibiting the activating CYP enzymes. nih.govuni.lu This confirms that the induction of the DNA damage response, as measured by H2AX phosphorylation, is a direct consequence of the metabolic activation of the compound. uni.lu

Impact on Cell Cycle Progression and Apoptosis Induction Pathways

The extensive DNA damage caused by activated Austocystin D has profound effects on cell cycle progression and ultimately triggers programmed cell death, or apoptosis. nih.gov When DNA damage is detected, cellular checkpoints are activated to halt the cell cycle, typically at the G1/S or G2/M transitions, to allow time for DNA repair. nih.gov

However, if the damage is too severe to be repaired, the cell is directed towards apoptosis. nih.gov The DNA damage response initiated by Austocystin D can activate signaling pathways involving key tumor suppressor proteins like p53, which can arrest the cell cycle or initiate apoptosis. nih.gov The accumulation of DNA adducts and subsequent strand breaks can lead to replication fork stalling during the S phase, a potent trigger for apoptosis. nih.govmdpi.com The cell's inability to repair the widespread DNA damage ultimately leads to the activation of caspase cascades, the executioners of apoptosis, resulting in the systematic dismantling of the cell. nih.gov

Interaction with ATP-Binding Cassette (ABC) Transporters

Austocystin D was initially identified for its selective activity against cancer cells that overexpress certain ATP-binding cassette (ABC) transporters, which are proteins known for conferring multidrug resistance (MDR). researchgate.net

Modulation of MDR1 Activity (P-glycoprotein)

One of the most well-characterized ABC transporters is P-glycoprotein (P-gp), which is encoded by the MDR1 gene. researchgate.netnih.gov P-gp functions as an efflux pump, actively transporting a wide range of structurally diverse compounds, including many chemotherapy drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. researchgate.netcollielife.com

Interestingly, while Austocystin D was found to be a modulator of MDR1 activity, its potent cytotoxicity is not dependent on this interaction. researchgate.netuni.lu Austocystin D can act as a substrate for P-gp and stimulate its ATPase activity. uni.lu However, further research revealed that the selective cytotoxic action of Austocystin D is due to its activation by CYP enzymes in specific cell lines, a mechanism independent of MDR1 expression or transport activity. acs.orguni.lu The initial observation of selectivity in MDR1-expressing cells is now understood to be related to the specific metabolic profile of those cells, particularly their CYP enzyme activity, rather than a direct consequence of P-gp interaction mediating its lethality. researchgate.net

Independence of Cytotoxic Activity from MDR1 Expression or Function

While direct studies on this compound are limited, extensive research on its close structural analog, Austocystin D, provides significant insights into the cytotoxic mechanism of this class of compounds. Investigations have revealed that the cytotoxic activity of Austocystin D is independent of the expression or function of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein. nih.govnih.gov

Initially, Austocystin D was identified as a potent cytotoxic agent with notable activity against cancer cell lines that overexpress MDR1. nih.gov This led to the hypothesis that its mechanism of action might be related to overcoming or exploiting the MDR1-mediated drug efflux pathway. However, further detailed mechanistic studies have demonstrated that this is not the case.

The selective cytotoxic action of Austocystin D is not dependent on MDR1 expression but rather on its metabolic activation by cytochrome P450 (CYP) enzymes within specific cancer cell lines. nih.gov This activation process is crucial for its cytotoxic effect, which is mediated through the induction of DNA damage. Inhibition of CYP enzyme activity leads to a loss of both the potency and the selectivity of Austocystin D's cytotoxicity. nih.gov

Evidence supporting the MDR1-independence includes the observation that the pattern of cytotoxicity of Austocystin D is distinct from that of known MDR1 substrates like doxorubicin (B1662922) and etoposide (B1684455). nih.gov Although Austocystin D does interact with and can be a substrate for MDR1, this interaction is not the primary determinant of its cell-killing ability. nih.gov This highlights a sophisticated mechanism of action that bypasses a common mode of cancer drug resistance.

Immunosuppressive Properties

Research into the immunomodulatory effects of the austocystin family of natural products has revealed potential immunosuppressive activities. While specific data for this compound is not extensively detailed, studies on closely related compounds isolated from Aspergillus species provide valuable insights into the potential activities of this chemical class.

Inhibition of T-cell Proliferation (e.g., Concanavalin A-induced)

Certain austocystin analogs have demonstrated the ability to inhibit the proliferation of T-cells. T-cell proliferation is a critical event in the adaptive immune response, and its inhibition is a key mechanism of immunosuppressive agents. In laboratory settings, mitogens like Concanavalin A (ConA) are used to stimulate T-cell proliferation. nih.govresearchgate.netsemanticscholar.orgthermofisher.com The ability of a compound to block this induced proliferation is indicative of its potential immunosuppressive effect. Studies on asperustins, which are austocystins derived from Aspergillus ustus, have shown significant inhibitory effects on ConA-induced T-cell proliferation.

Modulation of Cytokine Expression (e.g., IL-6 suppression)

In addition to inhibiting T-cell proliferation, some austocystins have been shown to modulate the expression of key cytokines involved in the inflammatory and immune responses. Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. nih.govnih.gov Dysregulation of IL-6 production is implicated in various autoimmune diseases and cancers. The aforementioned studies on asperustins also demonstrated a suppressive effect on the expression of IL-6 in a dose-dependent manner. This suggests that compounds within the austocystin class may exert their immunosuppressive effects, at least in part, by downregulating the production of pro-inflammatory cytokines like IL-6.

Antibacterial Activity

The potential antibacterial properties of this compound and its analogs are an area of ongoing investigation. While comprehensive data specifically for this compound is limited, studies on other members of the austocystin family have indicated some level of antibacterial activity. For instance, research on new austocystin analogs isolated from a marine-derived fungus, Aspergillus sp., revealed that some of the known compounds exhibited antimicrobial activities against Helicobacter pylori. nih.gov Another study noted that Austocystin D exhibits bacterial cytotoxicity, particularly in the presence of mammalian liver microsomes, which suggests that metabolic activation may be necessary for its antibacterial effect. nih.gov These findings suggest that the austocystin scaffold may serve as a basis for the development of new antibacterial agents.

Antifungal Activity

The antifungal potential of this compound and its congeners is not yet well-defined in the scientific literature. As natural products derived from fungi (Aspergillus genus), it is plausible that they possess activities that could influence the growth of other fungi. However, specific studies focusing on the antifungal spectrum and potency of this compound are scarce. General research into natural products from fungal sources continues to be a promising avenue for the discovery of new antifungal agents, given the chemical diversity and biological activities observed in fungal metabolites. mdpi.commdpi.com Further investigation is required to determine if this compound or its close relatives possess any clinically relevant antifungal properties.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. numberanalytics.com Identifying the pharmacophore of austocystin B is the first step in understanding how it interacts with its biological targets.

Critical Role of the Vinyl Ether Moiety

A recurring theme in the study of this compound and its analogs, such as austocystin D, is the indispensable role of the vinyl ether moiety. acs.orgnih.gov This functional group is a key structural feature shared with the well-known carcinogen, aflatoxin B1. acs.orgnih.gov The biological activity of both austocystin D and aflatoxin B1 is dependent on the metabolic activation of this vinyl ether by cytochrome P450 (CYP) enzymes. acs.orgnih.govnih.gov This enzymatic reaction forms a highly reactive epoxide intermediate. acs.orgnih.gov

Studies have demonstrated that the reduction of the vinyl ether's carbon-carbon double bond to a single bond, as seen in dihydro-austocystin D, leads to a significant loss of cytotoxic activity. nih.govnih.govresearchgate.net This finding strongly supports the hypothesis that the epoxidation of the vinyl ether is the critical initiating step for the compound's DNA-damaging effects and subsequent cytotoxicity. nih.govnih.gov The resulting epoxide is a potent electrophile that can form covalent adducts with nucleophilic sites in cellular macromolecules, most notably DNA. acs.orgnih.gov This interaction with DNA is believed to be the primary mechanism of action leading to cellular damage and, in some cases, cell death. acs.orgnih.gov

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.govnumberanalytics.comijpsjournal.com The specific spatial orientation of functional groups can profoundly affect how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. nih.govijpsjournal.com Even subtle changes in stereochemistry can lead to significant differences in pharmacological effects, with one enantiomer (a non-superimposable mirror image) often being more active or having a different biological profile than the other. nih.govmdpi.comnih.gov

Comparative SAR with Related Xanthone (B1684191) Metabolites (e.g., Aflatoxins)

Comparing the SAR of this compound with that of structurally related mycotoxins, particularly aflatoxins, provides valuable insights into the determinants of their biological activities. Both austocystin D and aflatoxin B1 possess a vinyl ether moiety crucial for their bioactivation. acs.orgnih.gov However, despite this similarity, they exhibit significant differences in potency and cell-line selectivity, suggesting that other structural features are at play. acs.orgnih.gov

Structural Features Influencing CYP Enzyme Specificity and Metabolism

The structural differences between austocystins and aflatoxins likely account for their varied interactions with CYP enzymes. acs.org The remainder of the molecule, beyond the vinyl ether, appears to govern the specificity for particular CYP isozymes. acs.orgnih.gov For example, austocystin D demonstrates high selectivity and potency against certain cancer cell lines, a trait not observed with aflatoxin B1. acs.orgnih.gov This suggests that the unique substitution pattern of the austocystin xanthone core directs it towards activation by specific CYP enzymes that may be overexpressed in those cancer cells. acs.org

One notable structural difference is the presence of a tertiary alcohol adjacent to the site of epoxidation in austocystin D, which is absent in aflatoxin B1. acs.orgnih.gov This hydroxyl group is present in aflatoxin M1, a metabolite of aflatoxin B1. acs.orgnih.gov The presence of this hydroxyl group could influence the rate of epoxide formation or the subsequent interaction with DNA. acs.org The size and shape of the substrate-binding pockets of different CYP enzymes are diverse, and these structural variations in the mycotoxins likely determine their fit and subsequent metabolism. semanticscholar.orgresearchgate.netnih.gov

| Feature | Austocystin D | Aflatoxin B1 |

| Core Structure | Xanthone | Coumarin |

| Key Activating Moiety | Vinyl Ether | Vinyl Ether |

| CYP Activation | Required for activity. acs.orgnih.gov | Required for activity. acs.orgnih.gov |

| Cell Line Selectivity | High selectivity for certain cancer cell lines. acs.orgnih.gov | Low selectivity. acs.orgnih.gov |

| Potency | Highly potent against sensitive cell lines. acs.orgnih.gov | Poor potency in comparison. acs.orgnih.gov |

| DNA Damage | Induces DNA damage after CYP activation. acs.orgnih.govnih.gov | Induces DNA damage after CYP activation. acs.orgnih.gov |

Differences in DNA Recognition and Interaction

Following metabolic activation to their respective epoxides, both austocystins and aflatoxins can form covalent adducts with DNA. acs.orgnih.gov However, the specific nature of this interaction and the resulting biological consequences can differ. The structural framework of the molecule, to which the reactive epoxide is attached, can influence how the adduct is positioned within the DNA helix. This, in turn, can affect the efficiency of DNA repair mechanisms and the types of mutations that may arise.

Preclinical Pharmacological Research and Drug Development Considerations

Advanced Formulation Strategies (e.g., Liposomal Encapsulation)

The development of advanced drug delivery systems is crucial for enhancing the therapeutic potential of promising anticancer compounds like Austocystin D. Liposomal encapsulation represents a key strategy to improve its pharmacokinetic profile and tumor-targeting capabilities.

Studies utilizing Austocystin D-loaded liposomes (AD-Ls) have demonstrated significant improvements in pharmacokinetic parameters compared to the free drug solution. researchgate.net Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate drug molecules, protecting them from rapid degradation and clearance in the body. gsconlinepress.com

In a study involving animal models, liposomal formulation of Austocystin D resulted in a higher elimination half-life (t½β) and a longer mean retention time. researchgate.net The encapsulation efficiency of these liposomes was high, at 83.74 ± 1.26%, and they were engineered to have a particle size of approximately 71.26 nm. researchgate.net This formulation allowed for a continuous, sustained release of Austocystin D for up to 72 hours in in-vitro experiments, a stark contrast to the rapid clearance expected of a free compound. researchgate.net By extending the circulation time, liposomal delivery ensures that a therapeutically relevant concentration of the drug is maintained in the bloodstream for a longer period, enhancing its potential efficacy. nih.gov

Table 1: Comparison of Preclinical Pharmacokinetic Parameters for Austocystin D Solution vs. Austocystin D Liposomes

| Parameter | Austocystin D Solution | Austocystin D Liposomes | Implication |

|---|---|---|---|

| Elimination Half-Life (t½β) | Lower | Higher researchgate.net | Extended drug presence in the body. |

| Mean Retention Time (MRT) | Shorter | Longer researchgate.net | Increased duration of drug action. |

| Encapsulation Efficiency | Not Applicable | 83.74 ± 1.26% researchgate.net | High drug load in the carrier. |

| In-Vitro Release | Rapid | Sustained (up to 72h) researchgate.net | Controlled and prolonged drug availability. |

Beyond improving pharmacokinetics, liposomal encapsulation significantly alters the biodistribution of Austocystin D, enhancing its accumulation in tumor tissues. researchgate.net Preclinical studies in tumor-bearing mice have shown that Austocystin D-loaded liposomes preferentially accumulate in the liver and in tumor sites. researchgate.net This targeted delivery is a critical advantage, as it can increase the drug's effectiveness against cancer cells while minimizing exposure and potential side effects to healthy tissues. researchgate.netresearchgate.net

The enhanced accumulation in tumors is often attributed to the Enhanced Permeability and Retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of solid tumors allow nanoparticles like liposomes to accumulate. mdpi.com The successful use of animal models, such as those bearing HT-29 tumors, has been instrumental in demonstrating the superior tumor growth control of liposomal Austocystin D compared to the free drug solution. researchgate.netmdpi.com This targeted approach suggests that liposomal formulations could be particularly effective for treating liver tumors. researchgate.net

Preclinical Metabolism Studies (e.g., in vitro microsomal studies, enzyme kinetics)

The cytotoxic activity of Austocystin D is not inherent but is the result of metabolic activation within specific cancer cells. acs.orgresearchgate.net This characteristic makes it a prodrug, a compound that is administered in an inactive form and is converted to an active metabolite in the body.

Research has conclusively shown that Austocystin D is activated by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.nethud.ac.uk Structurally similar to aflatoxin B₁, Austocystin D possesses a vinyl ether moiety that is a substrate for CYP-catalyzed epoxidation. acs.org This enzymatic reaction converts Austocystin D into a highly reactive epoxide metabolite. This activated form is responsible for inducing DNA damage, which ultimately leads to cell death. acs.orgnih.gov

In vitro experiments using mammalian liver microsomes—which are rich in CYP enzymes—confirmed this mechanism. acs.orgnih.gov Austocystin D only caused significant DNA damage when incubated in the presence of these microsomes and an NADPH-regenerating system, which is necessary for CYP enzyme activity. nih.gov When CYP activity was blocked using inhibitors like ketoconazole, or when the vinyl ether moiety was chemically reduced to prevent epoxidation, the DNA-damaging and antiproliferative effects of Austocystin D were nullified. acs.org

Recent studies have further identified CYP2J2 as a key enzyme responsible for the metabolic activation of Austocystin D. nih.govnews-medical.net Cancer cell lines with higher expression levels of CYP2J2 show greater sensitivity to the compound. nih.govnews-medical.net Experiments where CYP2J2 was overexpressed led to enhanced cytotoxicity, while its depletion resulted in reduced sensitivity and less DNA damage, confirming its crucial role. nih.govnews-medical.net Therefore, the "activating metabolite" is the epoxide formed by the action of CYP enzymes, particularly CYP2J2, on the parent Austocystin D molecule.

Considerations for Overcoming Chemoresistance

A significant challenge in cancer therapy is the development of chemoresistance, where cancer cells become unresponsive to treatment. aging-us.com One of the most common mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump chemotherapy drugs out of the cell. acs.orgresearchgate.net

Austocystin D presents a promising strategy for overcoming this form of resistance. acs.orgaging-us.com Its cytotoxicity is not dependent on MDR1 expression or activity; in fact, it was initially identified as a compound with selective potency against cells expressing MDR1. acs.orgresearchgate.net The key to its effectiveness lies in its unique mechanism of action. Because Austocystin D is a prodrug that is inactive until it enters a cell and is metabolized by intracellular CYP enzymes, it can bypass the efflux pump mechanism. acs.orghud.ac.uk

The selective toxicity of Austocystin D is directly linked to the specific CYP enzyme profile of the cancer cell. acs.orgresearchgate.net Cells with high levels of activating enzymes like CYP2J2 will be highly sensitive, regardless of their MDR1 status. acs.orgnih.gov This creates a distinct pattern of cytotoxicity compared to conventional chemotherapeutics like doxorubicin (B1662922) and etoposide (B1684455), which are often substrates for efflux pumps. acs.orgaging-us.com This mechanism suggests that Austocystin D could be clinically beneficial for treating chemoresistant cancers, potentially by targeting the differential expression of CYP enzymes between cancerous and healthy tissues. acs.org

Advanced Research Methodologies and Techniques

Genetic Silencing and Overexpression Studies for Target Validation

Genetic manipulation has been central to validating the molecular targets of Austocystin D. Initial hypotheses, based on the compound's structural similarity to aflatoxin B1, pointed towards activation by cytochrome P450 (CYP) enzymes. nih.gov To confirm this, researchers have utilized gene silencing and overexpression techniques.

Studies have demonstrated that depleting CYP2J2, a specific cytochrome P450 enzyme, alleviates sensitivity to Austocystin D and reduces the induction of DNA damage. nih.govnih.gov Conversely, the overexpression of CYP2J2 in cancer cells enhances the cytotoxic effects of the compound. nih.govnih.govmedium.com This was further corroborated by experiments where the use of multi-CYP inhibitors, such as ketoconazole, reversed the cell viability loss and significantly reduced the DNA damage caused by Austocystin D treatment. nih.gov These findings collectively validate that CYP2J2 activity is essential for the metabolic activation of Austocystin D, which leads to its cytotoxic effects. nih.govnih.gov

CRISPR-Cas9 Gene Editing for Functional Genomics

To further dissect the genetic factors involved in Austocystin D's cytotoxicity, researchers have employed CRISPR-Cas9 gene-editing technology. medium.comnews-medical.net This powerful tool for functional genomics has enabled genome-wide genetic screens to identify genes that regulate or assist in the compound's mechanism of action. nih.gov

Through these screens, several key genes have been identified. The genes POR (Cytochrome P450 Oxidoreductase) and PGRMC1 (Progesterone Receptor Membrane Associated Component 1), known positive regulators of CYP activity, were found to be involved in the cytotoxicity induced by Austocystin D. nih.govnih.govnews-medical.net Additionally, CRISPR-Cas9 studies identified lysine (B10760008) acetyltransferase 7 (KAT7) as a transcriptional activator that upregulates the expression of CYP2J2. nih.govmedium.comnews-medical.net These findings illustrate the utility of CRISPR-Cas9 in mapping the broader genetic network that facilitates the bioactivation and subsequent toxicity of Austocystin D.

Multi-omics Data Integration (e.g., Correlation with Gene Expression Profiles)

The integration of multi-omics data has been crucial in identifying the specific CYP enzyme responsible for Austocystin D's selective action. By performing comprehensive correlation analyses between chemical sensitivity and basal gene expression profiles across hundreds of human cancer cell lines, a significant positive correlation was established between sensitivity to Austocystin D and the expression level of CYP2J2. nih.govresearchgate.net This correlation was exclusive to CYP2J2 among the 53 CYP genes analyzed. nih.gov

Further validation was achieved through correlation studies in multiple human osteosarcoma cell lines, which confirmed the strong association between high CYP2J2 expression levels and increased sensitivity to Austocystin D. medium.comnews-medical.net This data-driven approach, integrating large-scale chemical biology datasets with genomic information, was instrumental in pinpointing CYP2J2 as the key determinant of Austocystin D's cell-line-specific cytotoxicity. nih.govnews-medical.net

| Cell Line | Relative CYP2J2 Expression Level | Sensitivity to Austocystin D |

|---|---|---|

| U-2 OS | High | High |

| HOS | Low | Low |

This table is a simplified representation based on findings that U-2 OS cells, which have elevated CYP2J2 levels, exhibit significant DNA damage and sensitivity, while HOS cells with lower CYP2J2 expression are less sensitive. medium.comnews-medical.net

In Vitro DNA Damage Assays (e.g., Agarose (B213101) Gel Electrophoresis for DNA Strand Breaks)

To directly confirm that activated Austocystin D damages DNA, researchers have utilized in vitro DNA damage assays. nih.gov One such method involves incubating supercoiled plasmid DNA with the compound in the presence of human liver microsomes, which are a rich source of various CYP enzymes. nih.gov The reaction requires an NADPH regenerating system to support CYP activity. nih.gov

In this assay, the alkylation of DNA by the activated compound leads to single-strand breaks, which causes the supercoiled plasmid to relax into a "nicked" circular form. nih.gov These different DNA conformations (supercoiled vs. nicked) can be separated and visualized using agarose gel electrophoresis. nih.gov Results from these assays showed that Austocystin D caused a significant increase in nicked DNA, but only when both liver microsomes and the NADPH system were present, confirming that CYP-mediated activation is required for the compound to directly damage DNA. nih.gov

Immunofluorescence and Western Blotting for Protein Phosphorylation Analysis

The cellular response to DNA damage involves a cascade of protein phosphorylation events. Immunofluorescence and Western blotting are key techniques used to detect these signaling activities. A critical marker for DNA double-strand breaks is the phosphorylation of histone H2AX at serine 139, creating γ-H2AX. nih.govacs.org

Future Directions and Therapeutic Potential Preclinical Focus

Design and Synthesis of Novel Austocystin Analogs with Enhanced Efficacy or Selectivity

The development of novel analogs is a cornerstone of drug discovery, aiming to improve upon the therapeutic properties of a lead compound. While specific synthetic analogs of Austocystin B are not yet detailed in published research, the synthesis of other members of the austocystin family and related mycotoxins provides a clear precedent.

Key Research Findings:

Researchers have successfully isolated and characterized new austocystin analogs, such as Austocystin P and Austocystin Q, from fungal fermentation extracts. researchgate.net

The total synthesis of Austocystin A has been explored, demonstrating the feasibility of laboratory-based production and modification of the core austocystin skeleton. journals.co.za

Chemical modification of Austocystin D to create dihydro-austocystin D, by reducing a carbon-carbon double bond in the vinyl ether moiety, resulted in a loss of its cytotoxic activity. nih.govkyoto-u.ac.jp This finding is crucial as it identifies a key structural feature required for its biological action and provides a template for designing analogs with modulated activity.

Synthetic analogs of other fungal metabolites, such as plinabulin (B1683793) (derived from diketopiperazine) and GF-15 (derived from griseofulvin), have shown significantly enhanced potency and have advanced into clinical trials, underscoring the potential of synthetic chemistry to improve upon nature's templates. mdpi.com

Future work on this compound will likely involve targeted modifications of its chemical structure to enhance its cancer cell-killing ability, improve its selectivity for tumor cells over healthy cells, and optimize its pharmacological properties. tandfonline.com

Further Elucidation of Biosynthetic Pathways for Biotechnological Production

Understanding how fungi naturally produce austocystins is critical for developing biotechnological methods for large-scale production. ontosight.ai These natural products are secondary metabolites, meaning they are not essential for the fungus's primary growth but often play a role in its interaction with the environment. ontosight.ai

Key Research Findings:

Austocystins are classified as xanthones, a group of compounds whose core structure in fungi is derived wholly from the polyketide pathway. mdpi.comresearchgate.net This process involves the assembly of acetate (B1210297) units into complex molecular scaffolds. mdpi.com

A study on Austocystin D using carbon-13 labeling confirmed that its biosynthesis involves the conversion of an anthraquinone (B42736) intermediate into the final xanthone (B1684191) structure. psu.edu

Researchers have identified the gene clusters responsible for the biosynthesis of other fungal xanthones, such as the agnestins. rsc.org By identifying and manipulating the specific genes and enzymes (like polyketide synthases and monooxygenases) in the austocystin pathway, it may be possible to engineer microbial hosts for efficient and controlled production. rsc.orgacs.org

Future efforts in this area could lead to the heterologous expression of the this compound biosynthetic pathway in more easily cultured organisms, facilitating a stable and scalable supply for further preclinical and clinical development.

Investigation of this compound in Combination with Other Preclinical Agents

Combination therapy is a standard strategy in cancer treatment, designed to enhance efficacy, reduce toxicity, and overcome drug resistance by targeting multiple pathways simultaneously. kyinno.comfrontiersin.org Although specific combination studies involving this compound have not yet been reported, research on Austocystin D provides a strong rationale for this approach.

Key Research Findings:

The cytotoxic profile of Austocystin D was found to be distinct from conventional chemotherapy drugs like doxorubicin (B1662922) and etoposide (B1684455). nih.govresearchgate.netacs.org This suggests that its mechanism of action is different, creating the potential for synergistic or additive effects when combined with these or other agents.

In adrenocortical carcinoma (ACC), a cancer type known for chemoresistance, it was noted that the standard drug mitotane (B1677208) can reduce the effectiveness of doxorubicin and etoposide by inducing CYP3A4 metabolism. aging-us.com Since Austocystin D is activated by different CYP enzymes, it was proposed as a promising agent to overcome this specific resistance mechanism. aging-us.com

Preclinical studies on various cancers consistently show that combining targeted agents or a targeted agent with chemotherapy can lead to superior outcomes compared to monotherapy. ijbs.comascentage.comnih.gov

Future preclinical studies should explore combining this compound with standard-of-care chemotherapies and other targeted drugs. fda.gov Such studies would aim to identify synergistic interactions that could lead to more effective treatment regimens for resistant or difficult-to-treat cancers. researchgate.netembopress.org

Exploration of Additional Molecular Targets and Pathways

The primary mechanism of action identified for the austocystin family is the induction of DNA damage following metabolic activation. news-medical.net However, the full spectrum of their molecular interactions is likely more complex.

Key Research Findings:

Austocystin D, which shares a structural similarity with aflatoxin B₁, is activated by cytochrome P450 (CYP) enzymes. nih.govacs.org This activation, likely through epoxidation of a vinyl ether moiety, creates a reactive form of the molecule that can bind to DNA, leading to DNA damage and cell death. nih.govkyoto-u.ac.jpacs.org

Treatment of cancer cells with Austocystin D leads to the phosphorylation of histone H2AX and checkpoint kinase 1 (CHK1), which are sensitive markers of the DNA damage response pathway. kyoto-u.ac.jpacs.orgresearchgate.net

The cytotoxicity of Austocystin D can be blocked by chemical inhibitors of CYP enzymes, such as ketoconazole, confirming that its cell-killing activity is dependent on this metabolic activation. nih.govkyoto-u.ac.jpacs.org

Beyond DNA damage, other mycotoxins have been shown to interact with different cellular targets. For example, some xanthone derivatives exhibit inhibitory activity against protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways. researchgate.net

Future research should aim to confirm if this compound acts through the same CYP-mediated DNA damage pathway as Austocystin D and explore other potential targets. A broader understanding of its mechanism could reveal new therapeutic applications and strategies for overcoming resistance. aging-us.com

Development of Predictive Biomarkers for Preclinical Response (e.g., CYP2J2 Expression)

A critical goal in modern oncology is to identify biomarkers that can predict which patients are most likely to respond to a specific therapy. who.intnih.gov For prodrugs like austocystins that require metabolic activation, the expression level of the activating enzyme is a prime candidate for such a biomarker. researchgate.net

Key Research Findings:

Extensive analysis of cancer cell lines revealed a strong positive correlation between sensitivity to Austocystin D and the expression of a single cytochrome P450 enzyme: CYP2J2. nih.govkyoto-u.ac.jpresearchgate.net

Experiments have conclusively shown that cancer cells with naturally high levels of CYP2J2 are more sensitive to Austocystin D-induced DNA damage and cell death. nih.govnews-medical.net

Conversely, genetically depleting CYP2J2 in sensitive cells makes them resistant to Austocystin D, while overexpressing the enzyme in resistant cells increases their sensitivity. nih.govresearchgate.net

This evidence strongly suggests that Austocystin D functions as a prodrug that is selectively activated in cancer cells with high CYP2J2 expression. nih.govresearchgate.net Researchers have identified other genes that regulate CYP2J2 activity, including POR, PGRMC1, and the transcriptional activator KAT7, further deepening the understanding of this pathway. nih.govnews-medical.net

This body of work on Austocystin D establishes a clear and compelling hypothesis: that CYP2J2 expression could serve as a predictive biomarker for the preclinical and, potentially, clinical response to this compound. nih.govresearchgate.netnih.govnih.gov Future studies will need to validate this biomarker for this compound and could guide the selection of cancer types most likely to benefit from this therapeutic strategy.

Data Tables

Preclinical Findings for Austocystin D (Model for this compound)

| Finding Category | Observation | Implication for Therapeutic Potential | References |

| Mechanism of Action | Acts as a prodrug activated by Cytochrome P450 (CYP) enzymes. | Selective activation in cells with high CYP expression could spare normal tissues. | nih.govacs.org |

| Molecular Target | Induces DNA damage after metabolic activation. | Potentially effective against cancers reliant on DNA repair or with high replicative stress. | nih.govkyoto-u.ac.jpresearchgate.net |

| Key Activating Enzyme | Sensitivity strongly correlates with high expression of the CYP2J2 enzyme. | CYP2J2 expression is a potential predictive biomarker for patient selection. | nih.govkyoto-u.ac.jpresearchgate.net |

| Resistance Mechanism | Inhibition of CYP enzymes (e.g., with ketoconazole) blocks cytotoxicity. | Co-administration of CYP inhibitors should be avoided. | nih.govacs.org |

| Combination Potential | Cytotoxicity profile is distinct from standard agents like doxorubicin. | Suggests potential for synergistic effects in combination therapies. | nih.govresearchgate.net |

Q & A

Q. What is the primary mechanism underlying Austocystin D's selective cytotoxicity in cancer cells?

Austocystin D exerts cytotoxicity through CYP2J2-mediated metabolic activation, which induces DNA damage and suppresses cancer cell proliferation. Experimental validation involves:

- Cell viability assays (e.g., MTT or ATP-based assays) in CYP2J2-high vs. CYP2J2-low cell lines (e.g., U-2 OS vs. HOS cells) .

- DNA damage markers : Immunofluorescence or Western blot analysis of γH2AX or p53 activation post-treatment .

- CYP2J2 dependency : Genetic silencing (CRISPR-Cas9) or pharmacological inhibition of CYP2J2 to confirm reduced cytotoxicity .